Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate
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Overview
Description
Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate is a useful research compound. Its molecular formula is C17H17F3N2O3S and its molecular weight is 386.39. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate typically involves multi-step organic reactions starting from readily available precursor materials. One approach is to first synthesize the 6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl intermediate, which is then reacted with a thiol compound to introduce the sulfanyl group. This intermediate is then coupled with methyl 4-bromomethylbenzenecarboxylate under appropriate conditions to form the target compound.
Industrial Production Methods: While specific industrial production methods may vary, large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethyl group and the benzenecarboxylate ester may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Typical reducing agents include sodium borohydride or lithium aluminium hydride.
Substitution: Reagents such as alkyl halides or nucleophiles like sodium hydride in aprotic solvents are often used.
Major Products Formed: Products vary depending on the reaction type. For example, oxidation may yield sulfoxides, while reduction might produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
4. Scientific Research Applications: this compound has diverse scientific applications, including:
Chemistry: As an intermediate in organic synthesis, enabling the creation of complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly for conditions involving pyrimidine analogs.
Industry: Used in the synthesis of specialty chemicals, contributing to materials science and engineering.
5. Mechanism of Action: The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidinyl ring can participate in hydrogen bonding and van der Waals forces. These interactions influence various biochemical pathways, making the compound valuable for research.
6. Comparison with Similar Compounds: Compared to other compounds with similar structural motifs, this compound stands out due to the unique combination of functional groups:
Trifluoromethyl-pyrimidinyl compounds: Generally exhibit enhanced metabolic stability and lipophilicity, useful in medicinal chemistry.
Benzene-carboxylate derivatives: Offer diverse chemical reactivity, broadening their application range.
Comparison with Similar Compounds
4-({[6-Oxo-1-propylpyrimidinyl]sulfanyl}methyl)benzenecarboxylate
Methyl 4-(trifluoromethylsulfanyl)pyrimidinylbenzenecarboxylate
1-Propyl-4-(trifluoromethyl)pyrimidinyl-benzenecarboxylate derivatives
Understanding the unique attributes of methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate opens up numerous possibilities for its application in scientific research and industry.
Properties
IUPAC Name |
methyl 4-[[6-oxo-1-propyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-3-8-22-14(23)9-13(17(18,19)20)21-16(22)26-10-11-4-6-12(7-5-11)15(24)25-2/h4-7,9H,3,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYBMUCLWKGEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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